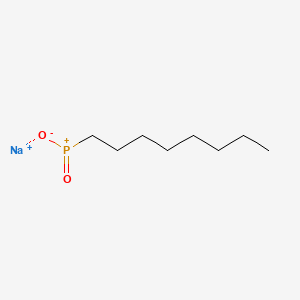
Phosphinic acid, octyl-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, octyl-, monosodium salt is an organophosphorus compound with the chemical formula C8H17O2PNa. It is a derivative of phosphinic acid where an octyl group is attached to the phosphorus atom, and it is neutralized with a sodium ion. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinic acid, octyl-, monosodium salt can be synthesized through several methods. One common approach involves the reaction of octylphosphonic acid with a sodium base, such as sodium hydroxide, to form the monosodium salt. The reaction typically occurs under mild conditions, with the octylphosphonic acid dissolved in a suitable solvent like water or ethanol, and the sodium hydroxide added slowly to the solution .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, octyl-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The octyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and may be carried out under mild to moderate temperatures.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine derivatives.
Substitution: Various alkyl or aryl phosphinic acid derivatives.
Scientific Research Applications
Phosphinic acid, octyl-, monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Research is ongoing into its use as a drug delivery agent and its potential therapeutic effects.
Industry: It is used in the production of flame retardants, plasticizers, and stabilizers for polymers.
Mechanism of Action
The mechanism of action of phosphinic acid, octyl-, monosodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may also interact with cellular membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Phosphinic acid, octyl-, monosodium salt can be compared with other similar compounds, such as:
Phosphonic acids: These compounds have a similar structure but differ in their oxidation state and reactivity.
Phosphonates: These are salts or esters of phosphonic acids and have different solubility and stability properties.
Phosphine oxides: These compounds have a similar phosphorus-oxygen bond but differ in their overall structure and reactivity.
This compound is unique due to its specific octyl group, which imparts distinct hydrophobic properties and influences its reactivity and applications .
Properties
CAS No. |
79252-46-3 |
|---|---|
Molecular Formula |
C8H17NaO2P+ |
Molecular Weight |
199.18 g/mol |
IUPAC Name |
sodium;octyl-oxido-oxophosphanium |
InChI |
InChI=1S/C8H17O2P.Na/c1-2-3-4-5-6-7-8-11(9)10;/h2-8H2,1H3;/q;+1 |
InChI Key |
JLTLQSOQAYDKTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[P+](=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















